molecular formula C14H17N3OS B11367276 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Cat. No.: B11367276
M. Wt: 275.37 g/mol
InChI Key: NUPOQGXZAJZTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves the reaction of 3-(4-methylphenyl)-1,2,4-thiadiazole-5-amine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide involves its interaction with specific molecular targets in the body. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide

InChI

InChI=1S/C14H17N3OS/c1-9(2)8-12(18)15-14-16-13(17-19-14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16,17,18)

InChI Key

NUPOQGXZAJZTGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.